VHL-IN-15
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Overview
Description
VHL-IN-15 is a potent von Hippel-Lindau protein (VHL) ligand which disrupts the VHL/HIF-1α interaction.
Scientific Research Applications
1. Gene Alterations and Clinical Parameters
The VHL gene, crucial in conventional (clear cell) renal cell carcinoma, has been extensively studied for genetic and epigenetic changes. Analyses involving mutation detection, loss of heterozygosity (LOH), and promoter methylation have highlighted its significance relative to clinicopathologic characteristics and patient outcomes. Research indicates strong correlations between VHL changes and clinical variables, suggesting that VHL defects are integral to conventional renal cell carcinomas. However, the clinical significance of specific VHL alterations needs further exploration at the protein level beyond genetic and epigenetic analysis (Young et al., 2009).
2. VHL Tumor Suppressor Gene in Renal Carcinoma
VHL mutations are a common occurrence in sporadic renal carcinomas. Analyzing localized and advanced tumors from patients, the studies have discovered a high frequency of VHL mutations and LOH in clear cell renal carcinomas. This underscores the VHL gene's critical role in kidney tumorigenesis and its potential as a therapeutic target (Gnarra et al., 1994).
3. VHL Disease Tumor Suppressor Gene: Germline Mutations and Phenotype Correlations
VHL disease is characterized by a range of tumors and cysts. Germline mutations in the VHL gene have been linked with this disease's phenotypic diversity. Notably, the types of mutations in the VHL gene distinguish between VHL types with or without pheochromocytoma. This genetic insight is pivotal for presymptomatic diagnosis and understanding the genetic mechanisms underlying VHL disease (Chen et al., 1995).
4. VHL Gene Inactivation in Disease Tumors
The VHL gene's somatic inactivation is a key aspect of VHL disease tumor development. Studies involving tumors from VHL disease patients reveal patterns of LOH at the VHL locus. Interestingly, in cases where it could be discerned, the wild-type allele, not the mutant, was lost. This finding sheds light on the mechanism of tumorigenesis in VHL disease and suggests a role for the VHL gene as a recessive tumor suppressor (Prowse et al., 1997).
5. VHL Gene Alterations in Clear Cell Renal Tumors
A comprehensive analysis of VHL gene alterations in clear cell renal cancer has been conducted to understand the prevalence and subtype associations with patient and tumor characteristics. Discovering a high prevalence of VHL mutations and promoter hypermethylation in these tumors underscores the VHL gene's pivotal role in clear cell renal cell carcinoma (ccRCC) pathogenesis. This research provides a foundation for using VHL molecular subtypes as markers for tumor heterogeneity and for future studies aimed at understanding ccRCC etiology and progression (Nickerson et al., 2008).
Properties
CAS No. |
1360616-29-0 |
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Molecular Formula |
C21H22N4O5 |
Molecular Weight |
410.43 |
IUPAC Name |
(2S,4R)-4-Hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)-N-(4-(oxazol-5-yl)benzyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H22N4O5/c1-13-6-17(30-24-13)8-20(27)25-11-16(26)7-18(25)21(28)23-9-14-2-4-15(5-3-14)19-10-22-12-29-19/h2-6,10,12,16,18,26H,7-9,11H2,1H3,(H,23,28)/t16-,18+/m1/s1 |
InChI Key |
HFCLIEBJTGJKSV-AEFFLSMTSA-N |
SMILES |
O=C([C@H]1N(C(CC2=CC(C)=NO2)=O)C[C@H](O)C1)NCC3=CC=C(C4=CN=CO4)C=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VHL-IN 15; VHL IN-15; VHL-IN-15 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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